Hbed hcl H2O

描述

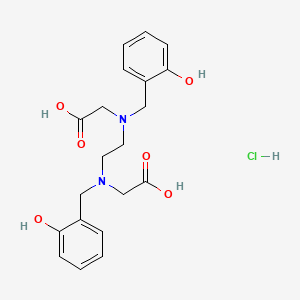

N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate, commonly referred to as Hbed hcl H2O, is an organic compound with the chemical formula C20H27ClN2O7. It is a white crystalline solid that is soluble in water and various organic solvents such as methanol, ethanol, and chloroform . This compound is known for its ability to form stable complexes with iron, making it useful in various applications, particularly in the treatment of iron-related disorders .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate typically involves the following steps :

Reaction: N,N’-Di(2-hydroxybenzyl)ethylenediamine is reacted with acetic anhydride in an appropriate solvent to form an intermediate.

Crystallization: The intermediate is then crystallized to obtain the pure monohydrochloride hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product .

化学反应分析

Types of Reactions

N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of oxidizing agents.

Reduction: It can be reduced using reducing agents.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .

科学研究应用

N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate has several scientific research applications :

Chemistry: It is used as a chelating agent to form stable complexes with metal ions, particularly iron.

Biology: It is used to study the role of iron in biological systems and to investigate iron-related disorders.

Medicine: It is used in the treatment of iron overload conditions such as hemochromatosis.

Industry: It is used in various industrial processes that require the removal or stabilization of iron.

作用机制

The compound exerts its effects primarily through its ability to chelate iron. It forms a stable complex with iron ions, thereby preventing the formation of free radicals and reducing oxidative stress . The molecular targets include iron ions, and the pathways involved are related to iron metabolism and homeostasis .

相似化合物的比较

N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate is unique due to its high affinity for iron and its stability in forming complexes . Similar compounds include:

Deferoxamine: Another iron chelator used in the treatment of iron overload.

Deferiprone: A bidentate iron chelator used for similar purposes.

These compounds differ in their chemical structure, stability, and affinity for iron, with N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate offering unique advantages in terms of stability and efficacy .

生物活性

Introduction

HBED HCl H2O, or N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride monohydrate, is a synthetic iron chelator. It has garnered attention for its potential applications in various biological contexts, particularly in iron metabolism and treatment of iron overload disorders. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action, supported by relevant case studies and research findings.

- Chemical Name : N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride monohydrate

- Molecular Formula : C20H27ClN2O7

- Molecular Weight : 442.89 g/mol

- CAS Number : 35369-53-0

HBED acts primarily as an iron chelator, binding free iron ions in the body and facilitating their excretion. This mechanism is crucial in conditions characterized by excess iron, such as hemochromatosis or thalassemia. By sequestering iron, HBED can prevent oxidative damage caused by free radicals generated from unbound iron.

Table 1: Comparison of Iron Chelators

| Chelator | Mechanism | Clinical Use | Efficacy |

|---|---|---|---|

| HBED | Binds free iron | Iron overload disorders | Moderate |

| Deferoxamine | Binds ferric ions | Thalassemia, hemochromatosis | High |

| Siderophores | Binds ferric ions | Bacterial infections | Variable |

Efficacy in Animal Models

A study evaluated the safety and efficacy of HBED in horses as a model for human applications. Horses treated with HBED at a dosage of 50 mg/kg for eight days showed a significant increase in urinary iron output (27 mg/day) without adverse effects on blood chemistry or overall health . This suggests that HBED can effectively chelate iron without causing toxicity.

Pharmacokinetics

Preliminary pharmacokinetic studies indicated that no trace of HBED was found in plasma samples taken 8 hours post-administration, suggesting rapid metabolism or excretion . This rapid clearance may be beneficial in clinical settings to minimize potential side effects associated with prolonged exposure.

Case Studies

- Thalassemia Management : In patients with thalassemia major, HBED has been considered as a potential alternative to traditional chelators like deferoxamine. Its ability to increase urinary iron excretion while maintaining safety profiles makes it an attractive option for long-term management.

- Iron Overload Disorders : A clinical trial involving patients with hereditary hemochromatosis demonstrated that HBED could effectively reduce serum ferritin levels over a treatment period of several months . The trial highlighted the compound's utility in managing chronic iron overload.

Safety Profile

The safety profile of HBED has been evaluated extensively in animal studies. No significant adverse effects were reported at therapeutic doses. Blood cell counts and liver function tests remained within normal ranges post-treatment . However, further studies are warranted to assess long-term safety in human populations.

属性

IUPAC Name |

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6.ClH/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTIXIHALWNJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。